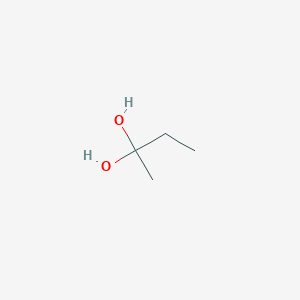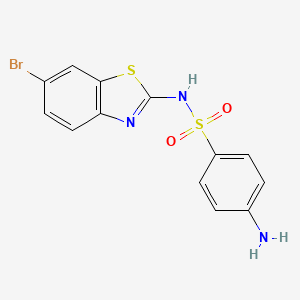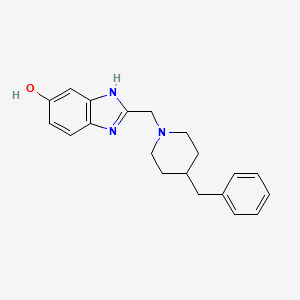![molecular formula C16H12N4O B12530969 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one CAS No. 834910-18-8](/img/structure/B12530969.png)
3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one is a heterocyclic compound that belongs to the class of tetrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions, including the choice of solvents, temperature control, and the sequence of reagent addition . The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.
Biology: Employed in chemical biology to monitor cell proliferation and generate enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of photo- and electroactive materials for electronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a diene in inverse electron demand Diels–Alder cycloaddition reactions, leading to the formation of multi-substituted pyridazines . These reactions are crucial for its biological activity and applications in materials science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazine derivatives, such as 1,2,4,5-tetrazines and their aryl derivatives . These compounds share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
What sets 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one apart is its unique combination of the tetrazine and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
834910-18-8 |
|---|---|
Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one |
InChI |
InChI=1S/C16H12N4O/c1-19-16(21)20-13-10-6-5-9-12(13)14(15(20)17-18-19)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
HEPGDIXBCHNNII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C3=CC=CC=C3C(=C2N=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
![2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B12530901.png)






![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)

boranyl](/img/structure/B12530955.png)
